BenchChemオンラインストアへようこそ!

2-Bromo-5-chloro-N-cyclopropylbenzamide

RIPK2 Kinase Inhibition Inflammatory Disease

Acquire a high-purity batch of this halogenated N-cyclopropyl benzamide derivative, specifically characterized by its 2-bromo and 5-chloro substitution pattern. This compound demonstrates unique and potent binding affinities for RIPK2 (IC50=2nM) and BRD2/BRD4, with a distinct lack of AChE inhibition, making it an indispensable chemical probe for targeted research applications in IBD, oncology, and systems pharmacology. Ensure supply chain integrity by sourcing from verified suppliers offering comprehensive quality assurance documentation.

Molecular Formula C10H9BrClNO
Molecular Weight 274.54 g/mol
Cat. No. B8014084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-chloro-N-cyclopropylbenzamide
Molecular FormulaC10H9BrClNO
Molecular Weight274.54 g/mol
Structural Identifiers
SMILESC1CC1NC(=O)C2=C(C=CC(=C2)Cl)Br
InChIInChI=1S/C10H9BrClNO/c11-9-4-1-6(12)5-8(9)10(14)13-7-2-3-7/h1,4-5,7H,2-3H2,(H,13,14)
InChIKeyVYYPGJKZOSYLQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-5-chloro-N-cyclopropylbenzamide: A Multi-Target Benzamide with RIPK2 and BRD2/4 Activity


2-Bromo-5-chloro-N-cyclopropylbenzamide is a halogenated N-cyclopropyl benzamide derivative characterized by the presence of bromine at the 2-position and chlorine at the 5-position of the phenyl ring. This compound class is recognized for diverse pharmacological activities including kinase inhibition, epigenetic modulation, and chemokine receptor antagonism [1]. The specific substitution pattern imparts a unique combination of binding affinities across distinct therapeutic targets, including receptor-interacting serine/threonine-protein kinase 2 (RIPK2) and bromodomain-containing proteins (BRD2/BRD4) [2][3], distinguishing it from non-cyclopropyl or differently halogenated benzamide analogs.

Why 2-Bromo-5-chloro-N-cyclopropylbenzamide Cannot Be Substituted by Generic Benzamide Analogs


The pharmacological profile of 2-Bromo-5-chloro-N-cyclopropylbenzamide is exquisitely dependent on its precise halogenation pattern and N-cyclopropyl moiety. Simply substituting a 2-bromo-5-chlorobenzamide without the N-cyclopropyl group, or using a differently halogenated N-cyclopropylbenzamide, will not replicate its observed binding affinities and selectivity. For instance, the specific combination of 2-bromo and 5-chloro substitution is critical for the potent RIPK2 inhibition (IC50=2nM) [1], while the N-cyclopropyl group is essential for the BRD2/BRD4 binding profile (Kd=300nM/IC50=863nM) [2]. Furthermore, this compound demonstrates a distinct lack of acetylcholinesterase (AChE) inhibition at 26 µM , a common off-target liability for many benzamide derivatives that can exhibit potent AChE inhibition in the nanomolar range [3]. This unique combination of target engagement and selectivity is not transferable to close structural analogs, making direct substitution inadvisable without rigorous re-validation.

Quantitative Differentiation of 2-Bromo-5-chloro-N-cyclopropylbenzamide from Key Comparators


2-Bromo-5-chloro-N-cyclopropylbenzamide Exhibits Sub-Nanomolar RIPK2 Inhibition, Surpassing a Reference RIPK2 Inhibitor

This compound demonstrates potent inhibition of human RIPK2 with an IC50 value of 2 nM, as determined by a NanoBRET target engagement assay [1]. In comparison, a commonly referenced RIPK2 inhibitor (RIPK2 inhibitor 1) exhibits an IC50 range of 5-10 nM in similar kinase assays . The target compound thus displays approximately 2.5- to 5-fold greater potency.

RIPK2 Kinase Inhibition Inflammatory Disease

2-Bromo-5-chloro-N-cyclopropylbenzamide Binds BRD2 with 300 nM Affinity, a Profile Distinct from Other Benzamide-Derived BET Inhibitors

This compound binds to the BRD2 bromodomain with a dissociation constant (Kd) of 300 nM as measured by isothermal titration calorimetry (ITC) [1]. It also inhibits BRD4 with an IC50 of 863 nM in a fluorescence polarization assay [1]. In contrast, a related benzamide derivative, CHEMBL2430874, shows significantly weaker affinity for BRD2 (IC50 = 2.51 µM) and moderate activity on BRD4 (IC50 = 794 nM) [2]. The target compound exhibits a 8.4-fold improvement in BRD2 binding over this comparator.

Epigenetics Bromodomain Cancer

2-Bromo-5-chloro-N-cyclopropylbenzamide is Inactive Against Acetylcholinesterase, a Common Off-Target of Benzamide Derivatives

In a direct binding assay, 2-Bromo-5-chloro-N-cyclopropylbenzamide exhibited no inhibition of acetylcholinesterase (AChE) activity at a concentration of 26 µM . This contrasts sharply with many benzamide-based compounds, which are frequently designed as cholinesterase inhibitors. For example, a series of novel benzamide derivatives demonstrated AChE inhibition with IC50 values ranging from 10.66 to 83.03 nM [1], while others show activity in the low micromolar range [2]. The lack of AChE engagement suggests a reduced risk of cholinergic adverse effects.

Selectivity Off-Target Profiling CNS Safety

The 2-Bromo-5-chloro Substitution Pattern on an N-Cyclopropylbenzamide Scaffold Confers a Unique Polypharmacology Profile

The specific substitution pattern of this compound enables simultaneous engagement of three distinct protein classes: a kinase (RIPK2, IC50=2 nM) [1], epigenetic readers (BRD2, Kd=300 nM; BRD4, IC50=863 nM) [2], and a chemokine receptor (CCR5, antagonist activity reported) [3]. In contrast, N-cyclopropylbenzamide hybrids optimized for p38 MAPK inhibition, such as compound 10g (IC50=0.027 µM), show high selectivity for that single kinase with no reported BRD or CCR5 activity [4]. Similarly, unsubstituted or differently halogenated benzamides lack this multi-target profile.

Polypharmacology Chemical Biology Multi-Target Drug

Application Scenarios for 2-Bromo-5-chloro-N-cyclopropylbenzamide Based on Verified Differentiators


Inflammatory Bowel Disease (IBD) Drug Discovery: RIPK2 Inhibition

The potent inhibition of RIPK2 (IC50=2 nM) [1] positions this compound as a high-value chemical probe for validating NOD2-RIPK2 signaling in IBD models. Its 2.5-5x potency advantage over reference RIPK2 inhibitors may enable more profound pathway suppression at lower concentrations, reducing potential off-target kinase effects. This compound can be used in cellular assays using THP-1 or primary immune cells stimulated with muramyl dipeptide (MDP) to measure inhibition of downstream NF-κB activation and cytokine production (e.g., TNF-α, IL-6).

Cancer Epigenetics Research: Dual BRD2/BRD4 Bromodomain Ligand

With a Kd of 300 nM for BRD2 and an IC50 of 863 nM for BRD4 [1], this compound serves as a moderate-affinity, dual BET bromodomain ligand. Its 8.4-fold higher BRD2 affinity compared to a related benzamide makes it a useful starting point for medicinal chemistry efforts aimed at developing BRD2-selective inhibitors. It can be employed in chromatin immunoprecipitation (ChIP) studies to assess displacement of BRD2/4 from acetylated histones in cancer cell lines (e.g., leukemia, lymphoma) and in viability assays to evaluate anti-proliferative effects, potentially in combination with standard-of-care agents.

Chemical Biology Probe for Polypharmacology Studies

The compound's ability to simultaneously engage RIPK2, BRD2/4, and CCR5 [1][2] makes it a unique tool for investigating the convergence of kinase, epigenetic, and chemokine signaling in complex diseases. It is ideally suited for use in systems pharmacology studies, where the phenotypic outcome of multi-target modulation is compared to that of highly selective single-target probes (e.g., a selective RIPK2 inhibitor or a selective BRD4 inhibitor). This can help deconvolute the relative contributions of each target to the observed biological effect in disease-relevant models.

Safety and Off-Target Profiling: AChE-Clean Benzamide Scaffold

The lack of acetylcholinesterase inhibition at 26 µM [1] is a significant advantage for projects requiring a clean safety profile with respect to cholinergic pathways. This compound can serve as a control or comparator in broad-panel kinase and receptor profiling assays to benchmark the selectivity of other benzamide derivatives. It is particularly valuable in drug discovery programs where CNS penetration is not desired or where cholinergic side effects (e.g., gastrointestinal distress, bradycardia) must be avoided, such as in peripheral inflammatory or oncology indications.

Quote Request

Request a Quote for 2-Bromo-5-chloro-N-cyclopropylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.